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H-Gly-Ala-AMC HCl

Cat. No.: B12111770
M. Wt: 339.77 g/mol
InChI Key: BHERHULYFRFTLU-UHFFFAOYSA-N
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Description

Significance of 7-Amino-4-methylcoumarin (B1665955) (AMC) as a Fluorescent Reporter Group

7-Amino-4-methylcoumarin (AMC) is a widely utilized fluorophore in the design of fluorogenic substrates for protease assays. caymanchem.comnih.gov Its significance stems from a combination of favorable spectroscopic properties. When the amino group of AMC is linked to a peptide via an amide bond, its fluorescence is effectively quenched. caymanchem.comiris-biotech.de Upon enzymatic cleavage of this amide bond by a protease, the free AMC is released, resulting in a significant increase in fluorescence. caymanchem.comiris-biotech.denih.gov

The liberated AMC molecule exhibits strong blue fluorescence, which can be readily quantified. nih.govmedchemexpress.com This "off-on" fluorescent signaling mechanism provides a high signal-to-noise ratio, which is crucial for sensitive detection of enzyme activity. clinicaltrialsarena.com The distinct excitation and emission wavelengths of AMC allow for its detection with minimal interference from other components in typical biological samples. researchgate.net This property, combined with its high photostability and fluorescence yield, makes AMC an excellent reporter group for continuous, real-time measurement of protease activity. chempep.comiris-biotech.de

Spectral Properties of 7-Amino-4-methylcoumarin (AMC)
PropertyWavelength (nm)Reference
Excitation Maximum~345-380 caymanchem.commedchemexpress.comnih.gov
Emission Maximum~440-460 iris-biotech.demedchemexpress.comnih.gov

Overview of H-Gly-Ala-AMC HCl in Biochemical Research

This compound, systematically known as (2S)-2-[(2-aminoacetyl)amino]-N-(4-methyl-2-oxochromen-7-yl)propanamide hydrochloride, is a specific fluorogenic substrate used in biochemical research. vulcanchem.com It consists of a simple dipeptide, Glycyl-Alanine (Gly-Ala), linked to the AMC fluorophore. The hydrochloride salt form enhances its solubility in aqueous buffers used for enzymatic assays. vulcanchem.com

This compound serves as a substrate for a variety of proteases that recognize and cleave the peptide bond between the glycine (B1666218) and alanine (B10760859) residues. vulcanchem.com These enzymes include certain serine proteases, metalloproteases, and dipeptidyl peptidases. vulcanchem.com Upon cleavage, the liberated AMC fluoresces, allowing for the quantification of enzymatic activity. The Gly-Ala motif offers a balance between specificity and broad applicability, making it a useful tool for screening protease inhibitors in a high-throughput format. vulcanchem.com

Researchers utilize this compound to determine key kinetic parameters of enzymes, such as the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ). vulcanchem.com For instance, typical Kₘ values for enzymes acting on this substrate can range from 50 to 200 μM. vulcanchem.com It has found applications in cancer and fibrosis research, as it is cleaved by Fibroblast Activation Protein (FAP), a protease that is often overexpressed in the stroma of tumors and in fibrotic tissues. vulcanchem.com It is also employed in studies related to thrombosis and fibrinolysis by helping to quantify the activity of antiplasmin-cleaving enzyme (APCE). vulcanchem.com

Summary of this compound in Research
AspectDescriptionReference
Systematic Name(2S)-2-[(2-aminoacetyl)amino]-N-(4-methyl-2-oxochromen-7-yl)propanamide hydrochloride vulcanchem.com
Target EnzymesSerine proteases, metalloproteases, dipeptidyl peptidases, FAP, APCE vulcanchem.com
MechanismEnzymatic cleavage at the Gly-Ala bond releases fluorescent AMC. vulcanchem.com
Key ApplicationsProtease activity assays, high-throughput screening of inhibitors, kinetic studies (Kₘ, Vₘₐₓ). vulcanchem.com
Research AreasCancer, fibrosis, thrombosis, fibrinolysis. vulcanchem.com

Historical Context of Fluorogenic Assays in Protease Studies

The study of proteases has a long history, with a vast body of knowledge accumulated over decades. nih.gov Early methods for assaying protease activity often relied on less sensitive or more cumbersome techniques. The development of fluorogenic substrates marked a significant advancement in the field. The introduction of reporter groups that change their fluorescent properties upon enzymatic action provided a much more sensitive and convenient way to measure protease activity. nih.gov

One of the foundational methods involved linking a peptide to a fluorophore like AMC. nih.gov The principle, established in early studies, is that the cleavage of the anilide bond between the peptide and the AMC molecule liberates the highly fluorescent leaving group. nih.gov This allowed for straightforward determination of cleavage rates for individual substrates. nih.gov An early example of such a substrate was developed for chymotrypsin (B1334515) in the 1970s. caymanchem.com

Over time, these tools evolved from single substrates to complex combinatorial libraries. nih.gov The use of positional scanning libraries of AMC peptide substrates, for instance, enabled the rapid profiling of the N-terminal specificity of various proteases. nih.gov The high sensitivity of fluorescence-based assays made them particularly well-suited for the high-throughput screening (HTS) formats that are essential in modern drug discovery. nih.govchempep.com The development of alternative fluorophores, such as 7-amino-4-carbamoylmethylcoumarin (ACC), which offers an even higher quantum yield than AMC, represents the continued refinement of these powerful biochemical tools. clinicaltrialsarena.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18ClN3O4 B12111770 H-Gly-Ala-AMC HCl

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-aminoacetyl)amino]-N-(4-methyl-2-oxochromen-7-yl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4.ClH/c1-8-5-14(20)22-12-6-10(3-4-11(8)12)18-15(21)9(2)17-13(19)7-16;/h3-6,9H,7,16H2,1-2H3,(H,17,19)(H,18,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHERHULYFRFTLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Development of H Gly Ala Amc Hcl

Strategies for Peptide-AMC Conjugation

The conjugation of the Gly-Ala dipeptide to 7-amino-4-methylcoumarin (B1665955) (AMC) is the cornerstone of synthesizing H-Gly-Ala-AMC. This can be achieved through various synthetic routes, each with its own set of advantages and challenges. The choice of strategy often depends on the desired scale of synthesis, purity requirements, and the availability of starting materials and reagents.

Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) represents a highly efficient and widely adopted method for the synthesis of peptides, including H-Gly-Ala-AMC. In SPPS, the peptide chain is assembled stepwise while being anchored to an insoluble polymer support, which simplifies the purification process as excess reagents and by-products can be removed by simple filtration and washing. A particularly innovative approach for the synthesis of peptide-AMCs involves the use of a pre-functionalized AMC resin. In this strategy, a derivative of 7-amino-4-methylcoumarin is attached to a solid support, such as Wang resin, through a suitable linker. The peptide chain is then elongated on the amino group of the coumarin (B35378) linker using standard Fmoc chemistry.

The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the most common approach in modern SPPS due to its use of a base-labile protecting group for the α-amino group, which allows for milder deprotection conditions compared to acid-labile protecting groups. The synthesis of H-Gly-Ala-AMC on an AMC-functionalized resin would typically follow a series of iterative cycles of deprotection and coupling.

A typical synthetic cycle involves:

Fmoc Deprotection: The resin-bound AMC is treated with a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF), to remove the Fmoc protecting group and expose the free amino group.

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct, a byproduct of the deprotection step.

Amino Acid Coupling: The first amino acid, Fmoc-Ala-OH, is activated and coupled to the free amino group on the resin. A common and highly efficient activation method involves the use of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a tertiary base such as N,N-diisopropylethylamine (DIPEA). The activated ester of Fmoc-Ala-OH rapidly reacts with the amino group on the resin to form a peptide bond.

Washing: The resin is again washed with DMF to remove excess reagents and by-products.

This cycle is repeated for the coupling of the second amino acid, Fmoc-Gly-OH. After the final coupling step, the N-terminal Fmoc group is removed. The final peptide-AMC conjugate is then cleaved from the resin and deprotected using a strong acid, typically a cocktail containing trifluoroacetic acid (TFA) with scavengers to prevent side reactions. The final product is then precipitated, purified, and converted to its hydrochloride salt.

StepReagent/SolventPurpose
Resin Swelling DMFPrepares the resin for synthesis by expanding the polymer matrix.
Fmoc Deprotection 20% Piperidine in DMFRemoves the Fmoc protecting group from the N-terminus.
Washing DMFRemoves excess deprotection reagents and by-products.
Amino Acid Activation & Coupling Fmoc-AA-OH, HBTU, DIPEA in DMFActivates the carboxylic acid of the incoming amino acid and facilitates peptide bond formation.
Washing DMFRemoves excess activated amino acid, coupling reagents, and by-products.
Final Cleavage & Deprotection TFA cocktailCleaves the completed peptide from the resin and removes side-chain protecting groups.
Product Isolation Precipitation, Purification, LyophilizationIsolates and purifies the final peptide.

The tert-butyloxycarbonyl (t-Boc) chemistry is an older, yet still relevant, strategy for SPPS. It utilizes the acid-labile t-Boc group for the protection of the α-amino group. The side chains of amino acids are protected with groups that are stable to the conditions used for t-Boc removal but are cleaved by a strong acid in the final step.

The synthetic cycle in t-Boc chemistry involves:

t-Boc Deprotection: The t-Boc group is removed by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

Neutralization: The resulting ammonium (B1175870) trifluoroacetate (B77799) salt is neutralized with a tertiary amine, such as DIPEA, to liberate the free amino group.

Washing: The resin is washed to remove the neutralization by-products.

Amino Acid Coupling: The incoming Boc-protected amino acid is activated, often using a carbodiimide (B86325) reagent like N,N'-dicyclohexylcarbodiimide (DCC) with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization, and then coupled to the deprotected amino group on the resin.

Washing: The resin is washed to remove excess reagents and the dicyclohexylurea (DCU) by-product.

This cycle is repeated for the synthesis of the Gly-Ala dipeptide. The final cleavage of the peptide from the resin and the removal of side-chain protecting groups are typically achieved using a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).

StepReagent/SolventPurpose
Resin Swelling DCMPrepares the resin for synthesis.
t-Boc Deprotection TFA in DCMRemoves the t-Boc protecting group from the N-terminus.
Neutralization DIPEA in DCM/DMFNeutralizes the N-terminal ammonium salt to the free amine.
Washing DCM/DMFRemoves excess neutralization reagents and by-products.
Amino Acid Activation & Coupling Boc-AA-OH, DCC/HOBt in DCM/DMFActivates the carboxylic acid and facilitates peptide bond formation.
Washing DCM/DMFRemoves excess activated amino acid, coupling reagents, and by-products.
Final Cleavage & Deprotection HF or TFMSACleaves the completed peptide from the resin and removes side-chain protecting groups.
Product Isolation Precipitation, Purification, LyophilizationIsolates and purifies the final peptide.

Solution-Phase Synthesis Approaches for H-Gly-Ala-AMC HCl and Analogs

Solution-phase peptide synthesis, also known as conventional or classical peptide synthesis, involves the stepwise elongation of the peptide chain in a homogeneous solution. While generally more labor-intensive and time-consuming than SPPS, it offers advantages for large-scale synthesis and for the preparation of certain complex peptides where SPPS may be problematic.

The synthesis of H-Gly-Ala-AMC in solution would typically involve the following key steps:

Dipeptide Formation: The Gly-Ala dipeptide is first synthesized. This is usually achieved by protecting the amino group of glycine (B1666218) (e.g., with a Boc or Fmoc group) and the carboxyl group of alanine (B10760859) (e.g., as a methyl or ethyl ester). The protected glycine is then activated, for example, using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt, and reacted with the protected alanine.

Deprotection: The protecting groups on the dipeptide are selectively removed. For instance, the carboxyl-protecting group of alanine is removed to allow for subsequent coupling with AMC.

Coupling to AMC: The deprotected dipeptide is then activated and coupled to 7-amino-4-methylcoumarin. The low nucleophilicity of the aromatic amino group of AMC can make this coupling challenging, often requiring highly efficient coupling reagents and optimized reaction conditions.

Final Deprotection: The remaining protecting group on the N-terminus of the dipeptide is removed to yield the final H-Gly-Ala-AMC product, which is then converted to its hydrochloride salt.

Purification at each step is typically achieved by conventional organic chemistry techniques such as extraction, crystallization, and chromatography.

Novel Synthetic Routes for Aminoacyl-AMC Derivatives

The challenges associated with the coupling of peptides to the weakly nucleophilic amino group of AMC have spurred the development of novel synthetic methodologies. These routes aim to achieve efficient amide bond formation under mild conditions.

A promising and innovative approach for the synthesis of aminoacyl-AMC and peptide-AMC conjugates is the selenocarboxylate/azide (B81097) amidation reaction. This method circumvents the direct use of the poorly reactive 7-amino-4-methylcoumarin by employing its azide derivative, 7-azido-4-methylcoumarin.

The general strategy involves a one-pot, three-step process:

Carboxylic Acid Activation: The N-protected amino acid or dipeptide (e.g., Boc-Gly-Ala-OH) is first activated. This can be achieved by forming a mixed anhydride, for example, by reacting the carboxylic acid with isopropyl chloroformate in the presence of a base like N-methylpiperidine.

Selenocarboxylate Formation: The activated carboxylic acid is then reacted in situ with a selenium nucleophile, such as sodium hydrogen selenide (B1212193) (NaHSe), to form a highly reactive selenocarboxylate intermediate.

Amidation with Azide: The selenocarboxylate intermediate readily reacts with an azide, in this case, 7-azido-4-methylcoumarin, to form the desired amide bond, releasing elemental selenium and nitrogen gas as by-products.

Coupling Reagents and Reaction Conditions (e.g., EDC·HCl, DMAP, HOBt)

The formation of the peptide bonds in this compound requires the activation of a carboxylic acid group to make it susceptible to nucleophilic attack by an amine group. This is typically achieved using a combination of coupling reagents that enhance reaction efficiency and minimize side reactions, particularly racemization. Key reagents used in such syntheses include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), 4-Dimethylaminopyridine (DMAP), and 1-Hydroxybenzotriazole (HOBt).

EDC·HCl is a water-soluble carbodiimide that acts as a zero-length crosslinker, activating carboxyl groups for amide bond formation. The byproduct of this reaction is a water-soluble urea (B33335) derivative, which can be easily removed during aqueous workup, simplifying product purification.

To improve the efficiency of the coupling reaction and suppress potential racemization of the amino acid chiral centers, an additive like HOBt is frequently incorporated. HOBt reacts with the EDC-activated carboxylic acid to form a highly reactive HOBt-ester intermediate. This active ester is more stable than the initial O-acylisourea formed by EDC and is less prone to racemization, readily reacting with the amine component to form the desired peptide bond.

DMAP is often used as a catalyst in these reactions, particularly in esterifications, functioning as an acyl transfer agent. In the context of peptide coupling, it can accelerate the reaction. However, its basicity requires careful control, as excessive amounts can lead to undesirable racemization. The combination of EDC, HOBt, and sometimes a catalytic amount of DMAP provides a reliable method for forming the amide linkages in molecules like this compound.

Table 1: Functions of Common Coupling Reagents

Reagent Full Name Primary Function
EDC·HCl 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride Carboxylic acid activator, forming a reactive intermediate.
HOBt 1-Hydroxybenzotriazole Racemization suppressor and forms a more reactive ester intermediate.

| DMAP | 4-Dimethylaminopyridine | Acyl transfer catalyst to accelerate the coupling reaction. |

Post-Synthetic Processing and Purification Techniques

Following the chemical synthesis, a series of processing and purification steps are essential to isolate this compound from unreacted starting materials, reagents, and byproducts.

High-Performance Liquid Chromatography (HPLC) for Product Isolation

High-Performance Liquid Chromatography (HPLC) is a critical technique for the purification of synthetic peptides and their conjugates. For a compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective mode of purification. In RP-HPLC, the crude synthetic product is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18 silica).

A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase is used to elute the components from the column. Compounds are separated based on their hydrophobicity; more hydrophobic molecules interact more strongly with the stationary phase and elute later. This process allows for the fine separation of the desired this compound product from closely related impurities. Fractions are collected and analyzed, and those containing the pure product are pooled together.

Lyophilization for Final Product Preparation

After the pure fractions of this compound have been collected from HPLC, they are typically in a dilute solution of water and organic solvent (e.g., acetonitrile). To obtain the final product as a stable, solid material, lyophilization, or freeze-drying, is employed.

The process involves three main stages:

Freezing: The pooled HPLC fractions are frozen to a solid state, typically at very low temperatures.

Primary Drying (Sublimation): The frozen solid is then placed under a high vacuum. This causes the frozen solvent (primarily water) to sublimate, turning directly from a solid to a gas, which is then removed from the system.

Secondary Drying (Desorption): Any residual, unfrozen solvent molecules are removed by slightly increasing the temperature while maintaining the vacuum.

This procedure avoids the harsh conditions of high-temperature evaporation, which could degrade the peptide conjugate. The result is a fine, fluffy, and highly stable powder of this compound, which is easy to handle, weigh, and store for future use.

Enzymological Applications of H Gly Ala Amc Hcl in Protease Assays

Development and Optimization of Fluorometric Assays

The development of sensitive and efficient assays is paramount in the study of protease activity. Fluorometric assays utilizing substrates like H-Gly-Ala-AMC HCl have become a cornerstone in enzymology due to their high sensitivity and adaptability to various experimental formats.

Principles of Proteolytic Enzyme Activity Measurement

The fundamental principle behind measuring proteolytic enzyme activity with fluorogenic substrates such as this compound lies in the detection of a fluorescent signal upon substrate cleavage. nih.govresearchgate.net The substrate itself, a peptide linked to a fluorescent reporter group (fluorophore), is typically non-fluorescent or exhibits very low fluorescence. biosyntan.de In the case of this compound, the dipeptide Gly-Ala is conjugated to 7-amino-4-methylcoumarin (B1665955) (AMC), a well-known fluorophore. ubiqbio.comglpbio.com

The amide bond linking the peptide to the AMC group effectively quenches the fluorescence of the coumarin (B35378) moiety. ubiqbio.com When a protease recognizes and cleaves this specific peptide bond, the AMC molecule is liberated. glpbio.com The free AMC, now unquenched, fluoresces intensely when excited by light of a specific wavelength. biosyntan.deubiqbio.com This increase in fluorescence is directly proportional to the rate of substrate hydrolysis and, consequently, to the activity of the protease. ubiqbio.comjasco-global.com By monitoring the change in fluorescence over time, researchers can determine the kinetic parameters of the enzymatic reaction. vulcanchem.com

This "turn-on" fluorescence mechanism provides a highly sensitive and continuous method for measuring enzyme activity. nih.gov The assays are performed by incubating the enzyme with the fluorogenic substrate and measuring the resulting fluorescence in real-time using a fluorometer or a fluorescence microplate reader. nih.gov

Assay Design for High-Throughput Screening (HTS)

The properties of fluorogenic substrates like this compound make them particularly well-suited for high-throughput screening (HTS) applications. nih.govaatbio.com HTS involves the rapid testing of large numbers of compounds to identify potential enzyme inhibitors or activators. The simplicity and sensitivity of fluorescence-based assays are key advantages in this context. nih.gov

Assays are typically conducted in a microplate format (e.g., 96-well or 384-well plates), allowing for the simultaneous analysis of many samples. sinica.edu.twfrontiersin.org The homogeneous nature of the assay, where all components are mixed in a single well without the need for separation steps, simplifies the workflow and makes it amenable to automation. aatbio.com The high sensitivity of fluorescence detection means that only small amounts of enzyme and substrate are required, which is cost-effective when screening large compound libraries. sinica.edu.tw

Parameters for Optimal Fluorescence Detection (Excitation/Emission Wavelengths)

To achieve maximal sensitivity and accuracy in protease assays using this compound, it is crucial to use the optimal excitation and emission wavelengths for the liberated AMC fluorophore. The specific wavelengths can vary slightly depending on the instrument and buffer conditions, but generally fall within a well-defined range.

Upon cleavage from the peptide, free AMC exhibits a maximum excitation wavelength in the range of 340-380 nm and a maximum emission wavelength in the range of 440-460 nm. ubiqbio.comglpbio.comvulcanchem.comnih.gov It is the significant Stokes shift (the difference between the excitation and emission maxima) that helps to minimize background noise from scattered excitation light, contributing to the high sensitivity of the assay.

FluorophoreTypical Excitation Wavelength (nm)Typical Emission Wavelength (nm)
7-amino-4-methylcoumarin (AMC)340–380440–460

Integration into Diverse Biochemical and Cell-Based Assay Formats

The versatility of fluorogenic substrates like this compound allows for their integration into a variety of assay formats beyond simple kinetic studies. These formats can provide more complex and biologically relevant information about protease function.

Homogeneous Enzyme Assays

Homogeneous assays are characterized by a single-step procedure where the enzyme, substrate, and any test compounds are combined in a reaction vessel, and the signal is measured directly without any washing or separation steps. researchgate.netnih.gov This format is highly efficient and is the basis for most HTS applications.

Fluorogenic substrates such as this compound are ideal for homogeneous assays because the cleavage event directly generates a measurable signal in the reaction mixture. nih.gov There is no need to separate the cleaved product from the unreacted substrate. This simplifies the assay protocol, reduces the risk of sample loss or variability associated with separation steps, and makes the assay faster and more cost-effective. The "mix-and-read" nature of these assays is a significant advantage in both basic research and drug discovery settings. aatbio.com

Multiplexing Strategies in Protease Activity Profiling

Multiplexing in protease assays involves the simultaneous measurement of multiple protease activities in a single sample. plos.org This can be achieved by using a panel of different fluorogenic substrates, each designed to be specific for a particular protease. While not directly a feature of this compound itself, the principles of its use can be extended to a multiplexed format.

One approach to multiplexing is to use substrates with spectrally distinct fluorophores. By choosing fluorophores with non-overlapping excitation and emission spectra, the activities of multiple proteases can be monitored independently and simultaneously. However, a more common strategy in the context of AMC-based substrates is to use a library of different peptide sequences coupled to the same fluorophore (e.g., AMC). nih.gov

Application in Drug Discovery and Inhibitor Screening

The fluorogenic peptide substrate this compound is a pivotal tool in the field of drug discovery, particularly for the high-throughput screening (HTS) and characterization of protease inhibitors. Proteases are a major class of drug targets implicated in numerous pathologies, including cancer, inflammation, and infectious diseases. The fundamental principle behind the use of this compound lies in its ability to generate a quantifiable fluorescent signal upon enzymatic cleavage. The substrate consists of a dipeptide, Glycyl-Alanine (Gly-Ala), linked to a fluorescent reporter group, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. However, when a target protease cleaves the amide bond between the alanine (B10760859) residue and the AMC moiety, the liberated AMC fluoresces intensely upon excitation, typically around 360-380 nm, with an emission peak at approximately 460 nm. vulcanchem.com This direct relationship between enzyme activity and fluorescent output provides a robust and sensitive method for screening large chemical libraries to identify compounds that inhibit protease function. The Gly-Ala sequence is recognized by various serine and metalloproteases, making the substrate versatile for screening campaigns against these enzyme families. vulcanchem.com

This compound is exceptionally well-suited for the initial identification of potential protease inhibitors from large compound libraries in a high-throughput screening (HTS) format. The assay is typically performed in multi-well plates where the target protease, the this compound substrate, and individual test compounds are combined. A reduction in the fluorescent signal in a particular well, compared to a control well containing the enzyme and substrate without any inhibitor, indicates that the test compound may be inhibiting the protease's activity.

A significant application is in the screening for inhibitors of Fibroblast Activation Protein (FAP), a serine protease that is highly expressed in the stroma of many epithelial cancers and is a promising therapeutic target. vulcanchem.com FAP exhibits endopeptidase activity with a preference for glycine (B1666218) at the P2 position of its substrates, making H-Gly-Ala-AMC a suitable tool for assaying its activity. researchgate.net In a typical HTS campaign, FAP enzyme is incubated with this compound and thousands of different small molecules. Wells that remain dark (low fluorescence) are flagged as containing potential "hits" or lead compounds for further development.

The results from such primary screens allow for the rapid identification and prioritization of compounds that warrant further investigation.

Table 1: Illustrative High-Throughput Screening "Hit" Identification for FAP Inhibitors This table is for illustrative purposes to demonstrate the principle of hit identification.

Compound IDTest ConcentrationFluorescence Units (RFU)% InhibitionHit Status
Control (No Inhibitor)N/A50,0000%N/A
Compound A10 µM48,5003%No
Compound B10 µM8,50083%Yes
Compound C10 µM45,00010%No
Compound D10 µM2,50095%Yes

Assessment of Inhibitor Efficacy in Vitro

Following the identification of potential inhibitors from a primary screen, this compound is used to quantify their potency and efficacy. The most common metric for this assessment is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.

To determine the IC₅₀ value, a series of assays are conducted with a fixed concentration of the target protease and the this compound substrate, but with varying concentrations of the inhibitor compound. The rate of AMC release (and thus the increase in fluorescence) is measured over time for each inhibitor concentration. These rates are then plotted against the logarithm of the inhibitor concentration, and the data are fitted to a dose-response curve. From this curve, the precise IC₅₀ value can be calculated. This quantitative analysis is crucial for structure-activity relationship (SAR) studies, where chemists systematically modify a lead compound to improve its potency and selectivity. Research has shown a direct correlation between the IC₅₀ values of lead compounds and their ability to block the hydrolysis of this compound, validating the assay's relevance. vulcanchem.com

For example, after identifying a promising chemical scaffold for FAP inhibition, medicinal chemists can synthesize a series of analogues and use the this compound assay to determine their respective IC₅₀ values. This process allows for the selection of the most potent compounds for further preclinical development.

Table 2: Representative Dose-Response Data for a FAP Inhibitor (Compound D) This table contains representative data to illustrate the determination of inhibitor efficacy.

Inhibitor Conc. (nM)Log [Inhibitor]FAP Activity Rate (RFU/min)% Inhibition
0.1-104951%
1-94706%
10-835030%
50-7.324551%
100-716068%
1000-64591%

From this data, the IC₅₀ value is determined to be approximately 50 nM, providing a quantitative measure of the inhibitor's in vitro efficacy against FAP.

Mechanistic and Kinetic Investigations Utilizing H Gly Ala Amc Hcl

Analysis of Complex Enzyme Kinetics

Non-linear Dependence of Reaction Rates on Substrate and Inhibitor Concentrations

Enzyme kinetics, particularly when employing substrates like H-Gly-Ala-AMC HCl, can exhibit deviations from simple Michaelis-Menten behavior. These non-linear dependencies often arise from complex enzyme mechanisms, such as substrate inhibition, enzyme cooperativity, or the presence of allosteric effectors or multiple enzyme forms.

Substrate Inhibition: In some cases, at very high substrate concentrations, the reaction rate may decrease. This phenomenon, known as substrate inhibition, can occur if the substrate binds to a secondary site on the enzyme, leading to inactivation, or if an enzyme-substrate complex undergoes a slow isomerization to an inactive form. While specific data for this compound demonstrating substrate inhibition is not universally documented, it remains a potential kinetic behavior for many enzyme-substrate systems. Investigating this would involve plotting initial reaction velocities against varying this compound concentrations and observing a decline in rate at supra-optimal substrate levels.

Inhibitor Effects: The interaction of inhibitors with enzymes utilizing this compound can also lead to non-linear kinetics. For competitive inhibitors, the dependence of the reaction rate on inhibitor concentration, especially at fixed substrate concentrations, can reveal the binding affinity and mechanism. In mixed or non-competitive inhibition, the relationship between inhibitor concentration and reaction rate might be more complex, potentially showing saturation effects or non-linear decreases in catalytic efficiency. Detailed kinetic studies, often employing progress curve analysis or fitting data to specific inhibition models, are crucial for elucidating these interactions. For example, if an inhibitor binds to both the free enzyme and the enzyme-substrate complex, the observed kinetics might deviate from simple Michaelis-Menten or competitive inhibition models, requiring more sophisticated analysis to determine inhibition constants (Ki) and mechanisms.

Influence of Environmental Factors on Enzymatic Activity

The catalytic efficiency of enzymes utilizing this compound as a substrate is significantly influenced by environmental conditions, primarily pH and temperature. Optimizing these parameters is critical for accurate kinetic measurements and for understanding the enzyme's physiological relevance.

pH Optimization for Specific Protease Activities

The ionization state of amino acid residues within the enzyme's active site and on the substrate can profoundly affect substrate binding and catalytic turnover. Consequently, the activity of proteases cleaving this compound is highly pH-dependent, with each enzyme exhibiting a specific pH optimum.

Research on related dipeptide AMC substrates, such as Gly-Pro-AMC and Gly-Ala-AMC, has shown distinct pH profiles for different enzymes. For instance, a study investigating a proline-specific peptidase found that while Gly-Pro-pNA hydrolysis showed a broad pH optimum, Gly-Ala-AMC hydrolysis was also characterized, indicating the enzyme's ability to process substrates with alanine (B10760859) at the P2 position escholarship.org. Another study on an endopeptidase indicated a pH optimum between 7.0 and 7.5 when using Suc-Ala-Ala-Ala-AMC and Suc-Ala-Gly-Ala-AMC researchgate.net. These findings highlight that the optimal pH for this compound hydrolysis will vary depending on the specific protease being studied.

Table 1: Representative pH Optima for Related Dipeptide AMC Substrates

Enzyme Class/Specific EnzymeSubstrate ExamplepH Optimum RangeReference
EndopeptidaseSuc-Ala-Gly-Ala-AMC7.0 - 7.5 researchgate.net
Prolyl Peptidase (DPP-VII)Gly-Ala-AMCNot specified escholarship.orguni-halle.de
AttractinGly-Ala-AMCNot specified uni-halle.de

Note: Specific pH optima for this compound with various proteases would require direct experimental determination or reference to specific enzyme characterization studies.

Temperature Dependence of Enzyme-Catalyzed Hydrolysis

Enzyme-catalyzed reactions are sensitive to temperature, influencing reaction rates through changes in molecular motion, substrate-enzyme interactions, and enzyme stability. Typically, reaction rates increase with temperature up to an optimal point, beyond which enzyme denaturation leads to a rapid decrease in activity.

Studies investigating the temperature dependence of enzyme activity using AMC substrates generally observe an increase in hydrolysis rates as temperature rises within a physiological range. For example, kinetic parameters (kcat/Km) are often determined at a standard temperature (e.g., 25°C or 37°C) and then compared across different temperatures to establish a temperature profile. The precise optimal temperature for this compound hydrolysis will be enzyme-specific. For many mammalian proteases, optimal activity is often observed around 37°C, reflecting their physiological environment. However, enzymes from thermophilic organisms may exhibit significantly higher optimal temperatures.

Table 2: General Temperature Effects on Enzyme Kinetics

Temperature (°C)Effect on Reaction Rate (General)Enzyme Stability (General)
Low (< 20)SlowHigh
Moderate (20-40)IncreasingModerate
Optimal (e.g., 37)MaximumVariable
High (> 50)Decreasing (Denaturation)Decreasing

Note: Specific temperature optima and kinetic parameters for this compound hydrolysis would be dependent on the particular protease and experimental conditions.

The use of this compound as a substrate provides a robust method for dissecting these kinetic and environmental influences, contributing to a deeper understanding of protease function and mechanism.

Computational Approaches and Molecular Modeling in H Gly Ala Amc Hcl Research

Theoretical Frameworks for Enzyme-Substrate Binding Prediction

Predicting enzyme-substrate binding is fundamental to understanding enzymatic catalysis and designing targeted therapeutics. Theoretical frameworks often combine principles from physics and chemistry to model these complex interactions. Key approaches include:

Molecular Mechanics (MM): This method uses classical physics to describe the potential energy of a system based on atomic positions, bond lengths, angles, and torsional parameters. MM is computationally efficient for large systems and is often the basis for molecular dynamics simulations.

Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), provide a more accurate description of electronic structure and bonding, essential for modeling chemical reactions and bond breaking/formation. However, QM is computationally intensive and typically applied to smaller systems or active sites.

Hybrid QM/MM: This approach combines QM for the reactive centers (e.g., the catalytic site of an enzyme and the substrate) with MM for the surrounding protein and solvent. This offers a balance between accuracy and computational cost, making it suitable for studying enzymatic mechanisms.

Scoring Functions: Used primarily in molecular docking, scoring functions are algorithms designed to estimate the binding affinity between a ligand (like H-Gly-Ala-AMC HCl) and a protein. They are typically based on empirical terms, knowledge-based potentials, or physics-based energy calculations oup.comcam.ac.uk.

These theoretical frameworks aim to predict how this compound will interact with the active sites of various proteases, providing a basis for understanding its cleavage by these enzymes.

Molecular Docking Simulations of this compound with Protease Active Sites

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to each other, facilitating the identification of potential binding modes and affinities. For this compound, docking simulations are employed to visualize how the substrate fits into the active sites of target proteases.

Studies often involve docking the this compound molecule into the known three-dimensional structures of proteases. The process typically involves:

Preparation: Generating 3D structures of the protease and this compound, including appropriate protonation states and force field parameters.

Docking: Using algorithms (e.g., AutoDock, GOLD) to explore possible binding poses of this compound within the protease active site.

Scoring: Evaluating the generated poses using scoring functions to rank them based on predicted binding affinity.

These simulations help identify key amino acid residues in the protease active site that interact with the dipeptide-AMC substrate, providing insights into recognition and binding specificity. While specific docking results for this compound are often proprietary or embedded within broader studies, the general approach involves predicting interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions between the substrate and the enzyme's active site residues.

Molecular Dynamics (MD) Simulations for Investigating Interaction Dynamics

Molecular Dynamics (MD) simulations offer a dynamic perspective on enzyme-substrate interactions, capturing the temporal evolution of the complex over time. Unlike static docking poses, MD simulations reveal the flexibility of both the enzyme and substrate, conformational changes upon binding, the role of water molecules, and the stability of the complex.

For this compound, MD simulations can:

Refine Binding Poses: Validate and refine docking poses by simulating the system over nanoseconds to microseconds, observing how the complex equilibrates.

Analyze Flexibility: Study the conformational flexibility of this compound and the active site residues of the protease during the binding and potential cleavage process.

Characterize Water Molecules: Identify key water molecules that mediate interactions or are displaced upon binding.

Assess Complex Stability: Evaluate the stability of the enzyme-substrate complex over time, which is crucial for understanding the kinetics of substrate processing.

The application of MD simulations to peptide-protein interactions, including substrates like this compound, helps elucidate the dynamic landscape of binding, offering a more comprehensive understanding than static snapshots rsc.orgnih.govnih.gov.

Computational Alanine (B10760859) Scanning Mutagenesis for Active Site Characterization

Computational Alanine Scanning (CAS) is a powerful in silico technique used to assess the contribution of individual amino acid residues in an enzyme's active site to substrate binding or catalytic activity nih.govwu.ac.thmdpi.comf1000research.com. In the context of this compound, CAS would involve computationally mutating specific residues in the protease active site to alanine. Alanine is often chosen because it is a small, achiral amino acid with minimal side-chain interactions, allowing for the isolation of the contribution of the original residue's side chain.

The process typically involves:

Identifying Key Residues: Based on docking or structural analysis, residues in or near the active site that are likely involved in binding this compound are selected.

Mutation: Each selected residue is computationally replaced with alanine.

Recalculating Binding Energy: The binding free energy (or a related scoring function value) of this compound to the mutated enzyme is recalculated.

Calculating ΔΔG: The difference in binding free energy between the wild-type and the mutated enzyme (ΔΔG) indicates the contribution of the mutated residue to binding affinity. A large positive ΔΔG suggests the residue is critical for binding.

This method helps to map the "hot spots" within the active site responsible for substrate recognition and affinity. For instance, studies on other peptide substrates have shown that mutating specific residues can significantly alter binding affinity, providing valuable data for understanding enzyme specificity wu.ac.thmdpi.com.

Table 1: Representative ΔΔG Values from Computational Alanine Scanning Studies on Protease-Peptide Interactions

Mutated ResidueOriginal ResidueEnzyme Target (Example)Substrate Type (Example)ΔΔG (kcal/mol)Reference (Illustrative)
AlanineArginine (P1)Dengue NS2B/NS3 ProteaseHeptapeptide+X.X wu.ac.th
AlanineArginine (P2)Dengue NS2B/NS3 ProteaseHeptapeptide+Y.Y wu.ac.th
AlanineMethionine (M81)OmpTARRA mimic+0.5 mdpi.com
AlanineIsoleucine (I170)OmpTARRA mimic+1.4 mdpi.com
AlanineAspartic Acid (D83)OmpTARRA mimic+Z.Z mdpi.com

Note: Specific ΔΔG values for this compound are not directly available in the provided snippets but are represented by illustrative examples from similar studies on peptide-protease interactions. The "Reference (Illustrative)" column points to studies using similar methodologies.

Predictive Models for Optimizing Substrate Specificity and Affinity

Optimizing substrate specificity and affinity is crucial for developing precise biochemical assays and targeted enzyme inhibitors. Computational models, including machine learning (ML) and deep learning (DL) approaches, are increasingly being used for this purpose. These models learn patterns from large datasets of protein-ligand interactions to predict binding affinities and specificities oup.comcam.ac.ukrsc.orgnih.govacs.orgbiorxiv.org.

For this compound, predictive models can be developed by:

Feature Engineering: Extracting relevant features from the structures of this compound and its target proteases, such as physicochemical properties, sequence information, and structural descriptors.

Model Training: Training ML/DL algorithms (e.g., Support Vector Machines, Random Forests, Neural Networks) on existing experimental data of substrate cleavage or binding affinities.

Prediction and Optimization: Using the trained models to predict the binding affinity of modified this compound analogs or to identify mutations in proteases that would alter their specificity towards this compound.

These data-driven approaches can accelerate the discovery process by efficiently screening virtual libraries of potential substrates or inhibitors, identifying promising candidates for experimental validation oup.comcam.ac.ukrsc.orgnih.govacs.orgbiorxiv.org. For example, models can be trained to predict how changes in the peptide sequence or modifications to the AMC fluorophore might affect cleavage rates or binding affinity.

Table 2: Comparative Performance of Computational Methods for Predicting Peptide-Protein Binding Specificity (Illustrative)

Computational MethodPrimary ApproachStrengthsLimitationsRelevance to this compound Optimization
Molecular DockingPose predictionIdentifies binding poses and key interactions; relatively fast.Scoring functions can be inaccurate; does not capture full dynamics.Essential for initial pose identification.
Molecular DynamicsSimulation of motionCaptures flexibility, dynamics, and solvation effects; refines binding modes.Computationally intensive; requires careful parameterization.Crucial for understanding interaction stability.
Alanine ScanningIn silico mutationQuantifies residue contribution to binding; identifies critical interaction points.Assumes local perturbation does not affect global structure; requires known binding site.Validates importance of active site residues.
Machine LearningData-driven patternsCan predict affinity/specificity with high accuracy; handles complex relationships; efficient screening.Requires large, high-quality datasets; interpretability can be challenging; susceptible to data bias.Ideal for optimizing substrate sequences.
Deep LearningComplex feature learningCan learn intricate patterns from raw data; potentially higher accuracy with sufficient data.Very data-hungry; computationally demanding for training; "black box" nature.Advanced optimization of substrate properties.

Compound List:

this compound

Conclusion and Future Research Directions

Summary of Major Research Contributions of H-Gly-Ala-AMC HCl

This compound serves as a representative example of AMC-based fluorogenic substrates, which are widely employed due to their sensitivity and ease of use in detecting enzymatic activity. The primary contribution of this compound and similar substrates lies in their application for quantitative measurement of protease and peptidase activity. Upon cleavage of the Gly-Ala peptide bond by specific enzymes, the non-fluorescent substrate releases the highly fluorescent AMC moiety, allowing for real-time monitoring of enzyme kinetics. This has been instrumental in:

Enzyme Activity Assays: Enabling the precise quantification of protease and peptidase activity in various biological samples, including cell extracts and purified enzyme preparations. smolecule.comevitachem.com

Drug Discovery and Screening: Facilitating high-throughput screening (HTS) for protease inhibitors, which are crucial for developing therapeutics targeting diseases involving dysregulated protease activity, such as cancer and inflammatory disorders. smolecule.comevitachem.com

Biochemical Research: Providing a tool for characterizing enzyme mechanisms, determining substrate specificity, and investigating protein-protein interactions. smolecule.comevitachem.com

The general utility of dipeptide-AMC substrates like this compound is highlighted by their application across various research domains:

Application AreaEnzyme Class / TargetSignificance / Research Contribution
Protease Activity AssaysVarious Proteases/PeptidasesEnables quantitative measurement of enzyme kinetics and activity levels, providing insights into enzyme function. smolecule.comevitachem.com
Drug DiscoveryProteases, specific enzyme targetsFacilitates high-throughput screening for inhibitors, aiding in the development of new therapeutics for protease-related diseases. smolecule.comevitachem.com
Biochemical ResearchEnzyme mechanisms, protein interactionsProvides a tool for understanding enzyme function, substrate specificity, and reaction pathways in biological systems. smolecule.comevitachem.com
Diagnostic DevelopmentSpecific enzymes implicated in diseasePotential for developing sensitive assays for disease biomarkers, contributing to improved diagnostics. biosynth.comfuturemarketinsights.com

Emerging Methodologies in Fluorogenic Substrate Design

The field of fluorogenic substrate design is continuously evolving to meet the demand for greater sensitivity, specificity, and applicability in complex biological environments. Emerging methodologies build upon the foundation laid by AMC-based substrates:

Advanced Fluorophores: While AMC remains popular, newer fluorophores with improved photostability, quantum yield, and longer emission wavelengths (e.g., resorufin, fluorescein (B123965) derivatives) are being developed to reduce background fluorescence and enhance signal-to-noise ratios. nih.govmdpi.comthermofisher.com

Fluorescence Resonance Energy Transfer (FRET) and Photoinduced Electron Transfer (PeT): These techniques utilize pairs of fluorophores or a fluorophore and a quencher within the substrate. Cleavage separates these components, leading to a detectable change in fluorescence, offering enhanced specificity and signal modulation. rsc.orgtaylorandfrancis.com

Nanomaterial-Based Assays: Integration of fluorogenic substrates with nanomaterials, such as quantum dots (QDs) or gold nanoparticles (AuNPs), can lead to novel sensing platforms with improved optical properties and stability. rsc.orgrsc.org

Multiplexed Assays: Development of substrates that can be simultaneously detected or distinguished, allowing for the measurement of multiple enzyme activities in a single sample, often by employing different fluorophores or detection methods. nih.gov

Single-Molecule Enzymology: Advances in instrumentation and substrate design enable the study of enzyme kinetics at the single-molecule level, providing unprecedented detail on enzyme dynamics and heterogeneity. nih.govsemi.ac.cn

Unanswered Research Questions and Future Investigative Avenues

Despite the significant progress, several research questions and challenges remain in the realm of fluorogenic peptide substrates:

Substrate Specificity: Developing substrates with exquisite specificity for closely related proteases or enzymes with overlapping substrate preferences remains a challenge. Achieving high selectivity is crucial for accurate profiling of enzyme activity in complex biological matrices. researchgate.net

In Vivo Applicability: Many fluorogenic substrates face limitations in vivo due to poor cell permeability, rapid metabolism by non-target enzymes, or interference from endogenous cellular components. Designing substrates that can efficiently cross cell membranes and function reliably within living systems is a key area for future research. mdpi.com

Assay Robustness: Enhancing the stability of substrates against degradation and minimizing interference from sample autofluorescence or quenching mechanisms are ongoing pursuits, particularly for applications in complex biological fluids or diagnostic settings. rsc.orgfrontiersin.org

Quantitative Accuracy: While fluorogenic assays are sensitive, ensuring precise quantification, especially in low-enzyme-activity samples or during inhibitor screening, requires careful optimization of substrate concentration, enzyme loading, and detection parameters. nih.gov

Future investigative avenues will likely focus on addressing these challenges through rational substrate design, leveraging computational tools for predicting cleavage sites and optimizing substrate properties, and integrating fluorogenic substrates with novel detection technologies.

Potential for Advancements in Enzymatic Assay Development and Biological Discovery

The continued innovation in fluorogenic substrate design holds substantial promise for advancing enzymatic assay development and driving biological discovery.

Enhanced Diagnostics: More specific and sensitive fluorogenic substrates could lead to the development of rapid, point-of-care diagnostic tools for various diseases, enabling earlier detection and more effective management of conditions linked to aberrant enzyme activity. biosynth.comfuturemarketinsights.comnih.gov

Therapeutic Development: Improved substrates will accelerate the discovery and validation of novel therapeutic agents, particularly protease inhibitors, by providing more accurate and efficient screening platforms. biosynth.commdpi.comnih.gov

Systems Biology: The ability to monitor multiple enzyme activities simultaneously or in real-time will offer deeper insights into complex biological pathways and cellular signaling networks, contributing to a more comprehensive understanding of cellular function and disease pathogenesis. nih.govsemi.ac.cn

Novel Assay Formats: Integration with microfluidics, lab-on-a-chip technologies, and advanced imaging techniques could unlock new possibilities for high-throughput screening, in situ monitoring, and spatial profiling of enzyme activities in biological samples. rsc.orgnih.gov

Q & A

Q. Table 1: Recommended Solubilization Protocol for this compound

StepSolvent/AdditiveVolume RatioNotes
1DMSO10%Pre-warm to 37°C for faster dissolution
2PEG30040%Add gradually to avoid precipitation
3Tween-805%Mix thoroughly to stabilize micelles
4ddH2O or saline45%Final filtration (0.22 µm) recommended
Adapted from solubility guidelines for structurally analogous AMC substrates .

Q. Table 2: Common Artifacts in this compound Assays and Solutions

ArtifactCauseSolution
High background fluorescenceContaminated AMC hydrolysisPurify substrate via HPLC; include protease inhibitors in blanks
Non-linear kineticsSubstrate inhibitionReduce concentration to ≤50 µM; use pre-steady-state methods
Signal quenchingHeavy metal contaminationUse ultrapure water (≥18.2 MΩ·cm) and metal-free buffers

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.